molecular formula C13H15N3 B15121908 N-benzyl-N,6-dimethylpyridazin-3-amine

N-benzyl-N,6-dimethylpyridazin-3-amine

Cat. No.: B15121908
M. Wt: 213.28 g/mol
InChI Key: TWBQKZZOADBZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N,6-dimethylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a benzyl group and two methyl groups attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,6-dimethylpyridazin-3-amine typically involves the alkylation of pyridazine derivatives. One common method is the reaction of 5-benzyl-6-methylpyridazin-3(2H)-one with methyl iodide in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,6-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of N-alkylated pyridazines.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-benzyl-N,6-dimethylpyridazin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-2,6-dimethylpyridazin-3(2H)-one
  • 4,4-disubstituted N-benzyl piperidines
  • 6-(substituted aryl)-4-methyl-2,3-dihydropyridazinones

Uniqueness

N-benzyl-N,6-dimethylpyridazin-3-amine stands out due to its unique substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its benzyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

N-benzyl-N,6-dimethylpyridazin-3-amine

InChI

InChI=1S/C13H15N3/c1-11-8-9-13(15-14-11)16(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

TWBQKZZOADBZKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N(C)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.